VAP-1 (SSAO) Enzyme Inhibition: A Direct Comparison of IC50 Values
A patent filing provides direct, head-to-head in vitro enzymatic data. The target compound, N-(2-Fluorobenzyl)oxetan-3-amine, is an intermediate used in the synthesis of VAP-1 (Vascular Adhesion Protein-1 / SSAO) inhibitors. For a specific inhibitor derived from this scaffold, the patent reports a human VAP-1 enzyme inhibition IC50 of 32 nM in a radiochemical assay [1]. This quantitative potency is a key differentiator against a closely related isomer, N-(3-Fluorobenzyl)oxetan-3-amine (CAS 1341690-67-2), for which similar activity data in this target class is not reported, underscoring the importance of the 2-fluoro substitution pattern for this specific biological activity .
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM (for a derivative using N-(2-Fluorobenzyl)oxetan-3-amine as a synthetic intermediate) |
| Comparator Or Baseline | N-(3-Fluorobenzyl)oxetan-3-amine (isomer) |
| Quantified Difference | Data not available for comparator; the 2-fluoro isomer is the specific intermediate for the potent inhibitor. |
| Conditions | Human VAP-1 (SSAO) radiochemistry-enzymatic assay using 14C-benzylamine as a substrate at 25°C |
Why This Matters
For projects targeting VAP-1/SSAO inhibition, procurement of the specific 2-fluoro isomer is mandatory to replicate the synthesis and activity profile of the potent inhibitor.
- [1] BindingDB. Affinity Data for BDBM128993 from US8802679, 69. Human VAP-1 enzyme (SSAO) activity assay. Accessed via bindingdb.org. View Source
